molecular formula C14H15NO3 B8663763 Ethyl 2-cyano-3-[3-(methyloxy)phenyl]-2-butenoate

Ethyl 2-cyano-3-[3-(methyloxy)phenyl]-2-butenoate

Cat. No. B8663763
M. Wt: 245.27 g/mol
InChI Key: VLHXHTOUMNNCSC-UHFFFAOYSA-N
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Patent
US09029545B2

Procedure details

Hexamethyldisilazane (17.45 mL, 83 mmol) was added dropwise to acetic acid (38.1 mL, 666 mmol) (caution exothermic, maintain below 70° C.) stirred under an atmosphere of nitrogen. The resulting mixture was added to a solution of 1-[3-(methyloxy)phenyl]ethanone (9.14 mL, 66.6 mmol) and ethyl cyanoacetate (11.75 mL, 110 mmol) in acetic acid (16 mL), which was then stirred at 70° C. for 18 h. The mixture was then allowed to cool to RT and DCM (350 mL) and water (125 mL) were added. The organic layer was then separated and washed with additional water (125 mL) and dried with anhydrous MgSO4, filtered and evaporated to dryness. The residue was purified on silica, eluting with a gradient of 0-30% ethyl acetate in isohexane and further purified on silica, eluting with a gradient of 0-25% ethyl acetate in isohexane, to afford the title compound (14.1 g). LCMS (A) m/z: 246 [M+1]+, Rt 1.28 min (basic).
Quantity
17.45 mL
Type
reactant
Reaction Step One
Quantity
38.1 mL
Type
solvent
Reaction Step One
Quantity
9.14 mL
Type
reactant
Reaction Step Two
Quantity
11.75 mL
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Two
Name
Quantity
350 mL
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[Si](C)(C)N[Si](C)(C)C.[CH3:10][O:11][C:12]1[CH:13]=[C:14]([C:18](=O)[CH3:19])[CH:15]=[CH:16][CH:17]=1.[C:21]([CH2:23][C:24]([O:26][CH2:27][CH3:28])=[O:25])#[N:22].C(Cl)Cl>C(O)(=O)C.O>[C:21]([C:23](=[C:18]([C:14]1[CH:15]=[CH:16][CH:17]=[C:12]([O:11][CH3:10])[CH:13]=1)[CH3:19])[C:24]([O:26][CH2:27][CH3:28])=[O:25])#[N:22]

Inputs

Step One
Name
Quantity
17.45 mL
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C
Name
Quantity
38.1 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
9.14 mL
Type
reactant
Smiles
COC=1C=C(C=CC1)C(C)=O
Name
Quantity
11.75 mL
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
16 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
350 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
125 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred under an atmosphere of nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was then stirred at 70° C. for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The organic layer was then separated
WASH
Type
WASH
Details
washed with additional water (125 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica
WASH
Type
WASH
Details
eluting with a gradient of 0-30% ethyl acetate in isohexane
CUSTOM
Type
CUSTOM
Details
further purified on silica
WASH
Type
WASH
Details
eluting with a gradient of 0-25% ethyl acetate in isohexane

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(C(=O)OCC)=C(C)C1=CC(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 14.1 g
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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